![molecular formula C27H37N3O5 B3971642 1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)
1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate
Overview
Description
1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the study of various physiological and biochemical processes. The purpose of
Mechanism of Action
The mechanism of action of 1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist for serotonin and dopamine receptors. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine. It has also been shown to increase the expression of various neurotrophic factors, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This compound is also relatively easy to synthesize and purify, which makes it an attractive compound for use in scientific research. However, one of the limitations of using this compound is its potential for toxicity. It is important to use this compound in a safe and controlled manner to avoid any adverse effects.
Future Directions
There are several future directions for the study of 1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate. One possible direction is the study of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is the study of its effects on various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more selective and potent analogs of this compound may lead to the discovery of new therapeutic agents for the treatment of various neurological disorders.
Scientific Research Applications
1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate has been extensively used in the study of various physiological and biochemical processes. It is commonly used as a ligand for the study of serotonin receptors, particularly the 5-HT1A receptor. It has also been used in the study of dopamine receptors, particularly the D2 receptor. This compound has been used in the study of various neurological disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O.C2H2O4/c1-3-21-8-10-22(11-9-21)20-26-14-12-23(13-15-26)27-16-18-28(19-17-27)24-6-4-5-7-25(24)29-2;3-1(4)2(5)6/h4-11,23H,3,12-20H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLXOOSCCAKQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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